2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide 2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 6009-45-6
VCID: VC21303685
InChI: InChI=1S/C22H19N3O3/c1-14-5-7-19(15(2)10-14)27-13-21(26)24-17-6-8-20-18(11-17)25-22(28-20)16-4-3-9-23-12-16/h3-12H,13H2,1-2H3,(H,24,26)
SMILES: CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)C
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol

2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide

CAS No.: 6009-45-6

Cat. No.: VC21303685

Molecular Formula: C22H19N3O3

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide - 6009-45-6

Specification

CAS No. 6009-45-6
Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
IUPAC Name 2-(2,4-dimethylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
Standard InChI InChI=1S/C22H19N3O3/c1-14-5-7-19(15(2)10-14)27-13-21(26)24-17-6-8-20-18(11-17)25-22(28-20)16-4-3-9-23-12-16/h3-12H,13H2,1-2H3,(H,24,26)
Standard InChI Key UYLMGEHMRTZGGB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)C
Canonical SMILES CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator